An In-Depth Technical Guide to 3,4,5-Tribromoaniline
An In-Depth Technical Guide to 3,4,5-Tribromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Tribromoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, with bromine atoms flanking the amine group, imparts specific reactivity and properties that are leveraged in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3,4,5-Tribromoaniline, with a focus on its relevance to researchers in the pharmaceutical and chemical industries.
Chemical and Physical Properties
3,4,5-Tribromoaniline is a solid at room temperature with the chemical formula C₆H₄Br₃N. The presence of three heavy bromine atoms significantly influences its molecular weight and other physical properties.
Table 1: Chemical Identifiers and Physical Properties of 3,4,5-Tribromoaniline
| Property | Value |
| CAS Number | 609-16-5[1][2][3] |
| Molecular Formula | C₆H₄Br₃N[1][2][3] |
| Molecular Weight | 329.81 g/mol [1][2][3] |
| Melting Point | 118-119 °C[4] |
| Boiling Point | 340.0 ± 37.0 °C (Predicted)[4] |
| Density | 2.351 ± 0.06 g/cm³ (Predicted)[4] |
| InChI Key | FJBYYZKYMWMKRT-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=C(C=C(C(=C1Br)Br)Br)N[2] |
Synthesis and Experimental Protocols
The primary synthetic route to 3,4,5-Tribromoaniline involves the reduction of a nitro group to an amine. This transformation is a fundamental reaction in organic chemistry.
Synthesis of 3,4,5-Tribromoaniline via Reduction of 3,4,5-Tribromonitrobenzene
The most common and effective method for the synthesis of 3,4,5-Tribromoaniline is the reduction of 3,4,5-tribromonitrobenzene. This is typically achieved using a metal in an acidic medium.[1] Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a widely used reagent for this purpose.[1]
Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene
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Materials:
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3,4,5-Tribromonitrobenzene
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Iron powder
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Glacial acetic acid or concentrated hydrochloric acid
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Water
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 3,4,5-tribromonitrobenzene in a suitable solvent such as ethanol or aqueous acetic acid.
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Add an excess of iron powder to the suspension.
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Slowly add glacial acetic acid or concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.
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After the initial reaction subsides, heat the mixture at reflux with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Filter the hot reaction mixture to remove the iron and iron salts.
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The filtrate is then concentrated under reduced pressure to remove the solvent.
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The crude 3,4,5-Tribromoaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
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Caption: Synthesis of 3,4,5-Tribromoaniline.
Reactivity and Signaling Pathways
The chemical reactivity of 3,4,5-Tribromoaniline is primarily dictated by the amino group and the bromine substituents on the aromatic ring.
Diazotization Reactions
The primary amino group of 3,4,5-Tribromoaniline can be converted into a diazonium salt through a process called diazotization.[1] This reaction involves treating the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[1] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.[1]
Experimental Protocol: Diazotization of 3,4,5-Tribromoaniline
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Materials:
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3,4,5-Tribromoaniline
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Sodium nitrite
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Concentrated hydrochloric acid or sulfuric acid
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Water
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Ice
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Beaker
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Stirring apparatus
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-
Procedure:
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Dissolve 3,4,5-Tribromoaniline in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
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Continue stirring the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
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The resulting diazonium salt solution can be used immediately in subsequent reactions.
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Caption: Diazotization of 3,4,5-Tribromoaniline.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and identification of 3,4,5-Tribromoaniline.
Table 2: Spectroscopic Data for 3,4,5-Tribromoaniline
| Technique | Observed Signals/Peaks |
| ¹H NMR | Due to the molecule's symmetry, the proton NMR spectrum is simplified, showing a single signal for the two equivalent aromatic protons at positions 2 and 6.[1] |
| ¹³C NMR | The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the aromatic carbons: one for the carbon bonded to the amino group (C-1), one for the two equivalent carbons bearing protons (C-2 and C-6), and one for the three equivalent carbons bonded to bromine atoms (C-3, C-4, and C-5).[1] |
| IR Spectroscopy | The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine group and vibrations associated with the substituted benzene (B151609) ring. |
| Mass Spectrometry | Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern would likely show the loss of bromine atoms and other characteristic fragments. |
Applications in Research and Drug Development
3,4,5-Tribromoaniline is a valuable intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Halogenated aromatic amines are a class of compounds recognized for their importance in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of an aromatic amine.[1]
While specific drug development pathways involving 3,4,5-Tribromoaniline are often proprietary, its utility as a synthetic building block is well-established. The ability to introduce various functional groups via the diazonium salt intermediate makes it a versatile starting material for creating libraries of compounds for biological screening.
Safety and Toxicity
Detailed toxicological data for 3,4,5-Tribromoaniline is not as extensively documented as for some of its isomers. However, as with all halogenated anilines, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For its isomer, 2,4,6-Tribromoaniline, the safety data sheet indicates that it is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.[2][5] It is reasonable to assume similar hazards for 3,4,5-Tribromoaniline.
Table 3: GHS Hazard Information for 3,4,5-Tribromoaniline
| Hazard Statement Codes | Description |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
Precautionary Statement Codes: P280, P305+P351+P338, P332+P313.[3]
Conclusion
3,4,5-Tribromoaniline is a key synthetic intermediate with a well-defined set of properties and reactivity. Its importance in organic synthesis, particularly in the preparation of diverse aromatic compounds through diazotization reactions, makes it a valuable tool for researchers in various fields, including drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.
